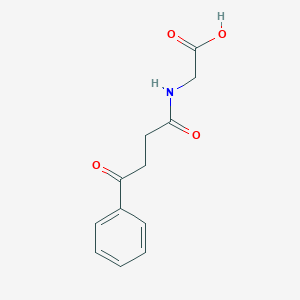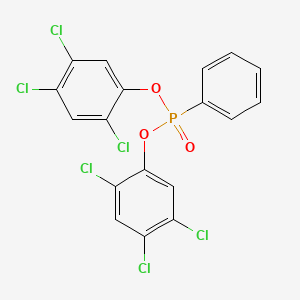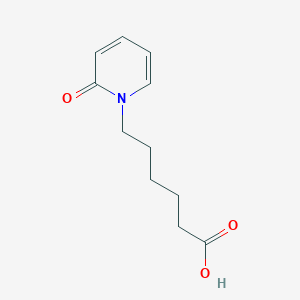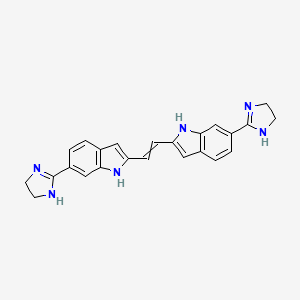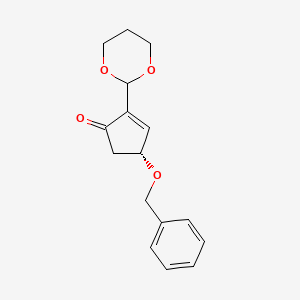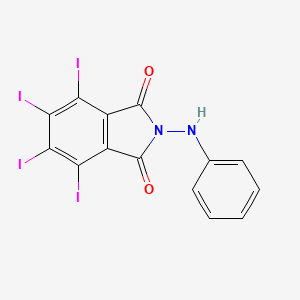
Phthalimide, N-anilinotetraiodo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phthalimide, N-anilinotetraiodo- is a derivative of phthalimide, a well-known class of organic molecules. Phthalimides are characterized by their isoindole-1,3-dione structure and are widely recognized for their biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and polymers
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phthalimide, N-anilinotetraiodo- can be synthesized through several methods. One common approach involves the condensation of phthalic anhydride with aniline in the presence of iodine. This reaction typically requires a solvent such as acetic acid and is carried out under reflux conditions . Another method involves the use of ammonium carbonate or urea to treat phthalic anhydride, followed by iodination .
Industrial Production Methods
Industrial production of phthalimide derivatives often involves continuous processes. For example, the vertical reaction tube process uses molten phthalic anhydride and excess ammonia, which react at high temperatures (250–280°C) to form phthalimide. This is followed by further reactions to introduce the aniline and iodine groups .
Analyse Chemischer Reaktionen
Types of Reactions
Phthalimide, N-anilinotetraiodo- undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents such as potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Can be reduced using agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Undergoes nucleophilic substitution reactions with halogens (Cl₂, Br₂, I₂) to form N-halo derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄, OsO₄, CrO₃ in acidic or basic conditions.
Reduction: LiAlH₄, NaBH₄ in anhydrous solvents.
Substitution: Halogens (Cl₂, Br₂, I₂) in the presence of bases like NaOH or KOH.
Major Products Formed
Oxidation: Forms phthalic acid or its derivatives.
Reduction: Produces primary amines.
Substitution: Yields N-halo derivatives such as N-bromophthalimide.
Wissenschaftliche Forschungsanwendungen
Phthalimide, N-anilinotetraiodo- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of phthalimide, N-anilinotetraiodo- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the COX-2 enzyme, leading to anti-inflammatory effects . Additionally, its antiproliferative activity in cancer cells is attributed to its ability to induce cell cycle arrest and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Phthalimide, N-anilinotetraiodo- can be compared with other similar compounds such as:
Naphthalimide: Similar structure but with a naphthalene ring instead of a benzene ring.
Succinimide: Contains a succinic acid moiety instead of phthalic acid.
Phthalimide, N-anilinotetraiodo- stands out due to its unique iodine substitution, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
73771-05-8 |
|---|---|
Molekularformel |
C14H6I4N2O2 |
Molekulargewicht |
741.83 g/mol |
IUPAC-Name |
2-anilino-4,5,6,7-tetraiodoisoindole-1,3-dione |
InChI |
InChI=1S/C14H6I4N2O2/c15-9-7-8(10(16)12(18)11(9)17)14(22)20(13(7)21)19-6-4-2-1-3-5-6/h1-5,19H |
InChI-Schlüssel |
NNFDNQSETOOMRY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NN2C(=O)C3=C(C2=O)C(=C(C(=C3I)I)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Carbonic acid, bicyclo[2.2.1]hept-5-en-2-ylmethyl ethyl ester](/img/structure/B14452476.png)
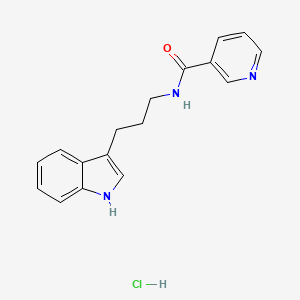
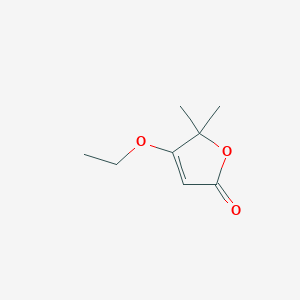
![N-(2,9-dimethyl-6,13,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,4,6,8,11(16),12,14-octaen-7-yl)-N',N'-diethylpropane-1,3-diamine](/img/structure/B14452488.png)
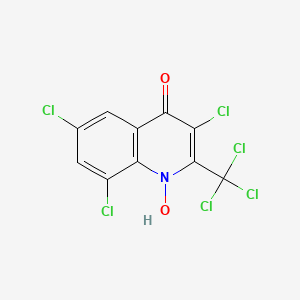
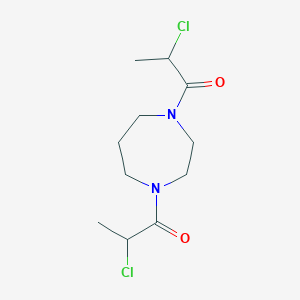
acetaldehyde](/img/structure/B14452501.png)

